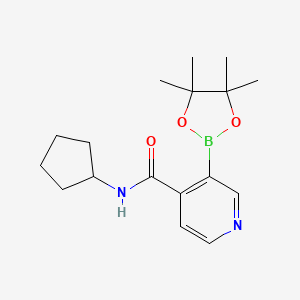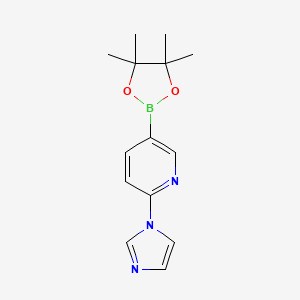
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester (6-IPBP) is a boronic acid pinacol ester that has been studied for its potential use in various scientific research applications. 6-IPBP is a highly reactive compound that can be used to catalyze a variety of reactions, including the synthesis of polymers and polysaccharides. 6-IPBP is also a versatile reagent that can be used in the development of new pharmaceuticals and other applications. In
Wirkmechanismus
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is a highly reactive compound that can catalyze a variety of reactions. The mechanism of action of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is not fully understood, but it is believed to involve the formation of an intermediate compound, which then undergoes further reaction to form the desired product.
Biochemical and Physiological Effects
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has been studied for its potential use in various biochemical and physiological applications. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester in laboratory experiments has several advantages. It is a highly reactive compound that can be used to catalyze a variety of reactions, and it is relatively inexpensive and easy to obtain. However, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester can also be hazardous to use in the laboratory, as it is highly flammable and can cause irritation to the eyes and skin. Additionally, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester can react with other compounds and may cause unwanted side reactions.
Zukünftige Richtungen
There are numerous potential future directions for the use of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester in scientific research. One potential application is in the development of new catalysts for reactions that are difficult to catalyze using conventional methods. Additionally, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used to synthesize new pharmaceuticals and other compounds. Furthermore, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used to develop new methods for the synthesis of polymers and polysaccharides. Finally, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used to study the biochemical and physiological effects of various compounds.
Synthesemethoden
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is synthesized by reacting 1H-imidazole-3-boronic acid with pinacol ester in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol. The reaction is typically conducted at room temperature, although it can be conducted at higher temperatures for increased efficiency. The reaction is typically complete within one hour.
Wissenschaftliche Forschungsanwendungen
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has been studied for its potential use in various scientific research applications. It has been used to catalyze the synthesis of polymers and polysaccharides, as well as the development of new pharmaceuticals. 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has also been used in the synthesis of small molecules, such as amino acids and nucleotides. 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has also been used to catalyze the synthesis of peptides and proteins, as well as the development of new chemical catalysts.
Eigenschaften
IUPAC Name |
2-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-6-12(17-9-11)18-8-7-16-10-18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWIVPCMZGYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Imidazol-1-YL)pyridine-3-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)

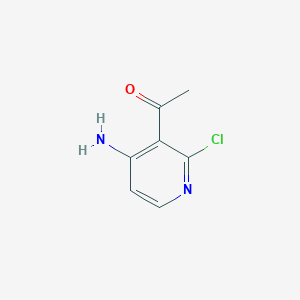
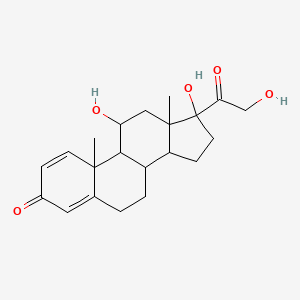


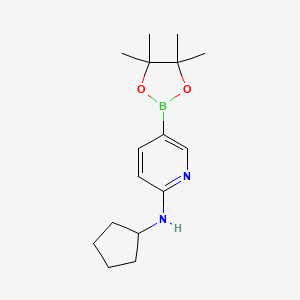
![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
